molecular formula C15H15ClN4O B12601956 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650628-92-5

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12601956
CAS No.: 650628-92-5
M. Wt: 302.76 g/mol
InChI Key: RXUBLYZSFCNBER-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with propylhydrazine to form the corresponding hydrazone, which is then cyclized with 4-chloropyrimidine under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, contributing to its anticancer properties .

Properties

CAS No.

650628-92-5

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

4-chloro-1-(3-methoxyphenyl)-3-propylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15ClN4O/c1-3-5-12-13-14(16)17-9-18-15(13)20(19-12)10-6-4-7-11(8-10)21-2/h4,6-9H,3,5H2,1-2H3

InChI Key

RXUBLYZSFCNBER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC

Origin of Product

United States

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